molecular formula C10H8N4O2S B14476873 3-[(5-nitropyridin-2-yl)amino]-1H-pyridine-2-thione CAS No. 65631-06-3

3-[(5-nitropyridin-2-yl)amino]-1H-pyridine-2-thione

Cat. No.: B14476873
CAS No.: 65631-06-3
M. Wt: 248.26 g/mol
InChI Key: HHJRCTRAJQJEMD-UHFFFAOYSA-N
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Description

3-[(5-nitropyridin-2-yl)amino]-1H-pyridine-2-thione is a heterocyclic compound that features a pyridine ring substituted with a nitro group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-nitropyridin-2-yl)amino]-1H-pyridine-2-thione typically involves the reaction of 5-nitropyridine-2-amine with 2-chloropyridine-1-thione under specific conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-[(5-nitropyridin-2-yl)amino]-1H-pyridine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(5-nitropyridin-2-yl)amino]-1H-pyridine-2-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 3-[(5-nitropyridin-2-yl)amino]-1H-pyridine-2-thione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or signaling pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-nitropyridine
  • 2-amino-5-nitropyridine
  • 2-amino-5-nitropyrimidine

Uniqueness

3-[(5-nitropyridin-2-yl)amino]-1H-pyridine-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications .

Properties

CAS No.

65631-06-3

Molecular Formula

C10H8N4O2S

Molecular Weight

248.26 g/mol

IUPAC Name

3-[(5-nitropyridin-2-yl)amino]-1H-pyridine-2-thione

InChI

InChI=1S/C10H8N4O2S/c15-14(16)7-3-4-9(12-6-7)13-8-2-1-5-11-10(8)17/h1-6H,(H,11,17)(H,12,13)

InChI Key

HHJRCTRAJQJEMD-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=S)C(=C1)NC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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